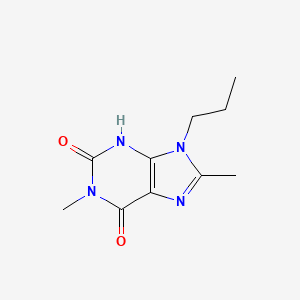
2,3,3,4,4,5-Hexafluoro-2,5-bis(trifluoromethyl)oxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3,4,4,5-Hexafluoro-2,5-bis(trifluoromethyl)oxolane is a fluorinated organic compound with the molecular formula C6F12O It is characterized by its high fluorine content, which imparts unique chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,4,4,5-Hexafluoro-2,5-bis(trifluoromethyl)oxolane typically involves the fluorination of precursor molecules under controlled conditions. One common method involves the reaction of hexafluoropropylene oxide with trifluoromethylating agents. The reaction is carried out in the presence of catalysts such as antimony pentafluoride (SbF5) or cobalt trifluoride (CoF3) at elevated temperatures and pressures to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced fluorination techniques, such as electrochemical fluorination or photochemical fluorination, can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,3,3,4,4,5-Hexafluoro-2,5-bis(trifluoromethyl)oxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can yield partially fluorinated alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce perfluorinated carboxylic acids, while reduction can yield partially fluorinated alcohols.
Aplicaciones Científicas De Investigación
2,3,3,4,4,5-Hexafluoro-2,5-bis(trifluoromethyl)oxolane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex fluorinated compounds and materials.
Biology: The compound’s stability and reactivity make it useful in the development of fluorinated biomolecules and probes.
Industry: The compound is used in the production of high-performance materials, such as fluoropolymers and surfactants.
Mecanismo De Acción
The mechanism by which 2,3,3,4,4,5-Hexafluoro-2,5-bis(trifluoromethyl)oxolane exerts its effects is primarily related to its high fluorine content. The presence of multiple fluorine atoms enhances the compound’s stability and reactivity. Fluorine atoms can form strong bonds with carbon, oxygen, and other elements, influencing the compound’s chemical behavior and interactions with molecular targets. The pathways involved in its reactions often include the formation of stable intermediates and transition states, which contribute to the compound’s unique properties.
Comparación Con Compuestos Similares
Similar Compounds
2,2,3,3,4,5-Hexafluoro-4,5-bis(trifluoromethyl)tetrahydrofuran: This compound shares a similar structure but differs in the arrangement of fluorine atoms and the presence of a tetrahydrofuran ring.
Hexafluoro-2,3-bis(trifluoromethyl)-2,3-butanediol: Another fluorinated compound with a different functional group arrangement.
1,3-Bis(trifluoromethyl)benzene: A fluorinated aromatic compound with distinct chemical properties.
Uniqueness
2,3,3,4,4,5-Hexafluoro-2,5-bis(trifluoromethyl)oxolane is unique due to its specific arrangement of fluorine atoms and the presence of an oxolane ring. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
59663-83-1 |
|---|---|
Fórmula molecular |
C6F12O |
Peso molecular |
316.04 g/mol |
Nombre IUPAC |
2,3,3,4,4,5-hexafluoro-2,5-bis(trifluoromethyl)oxolane |
InChI |
InChI=1S/C6F12O/c7-1(8)2(9,10)4(12,6(16,17)18)19-3(1,11)5(13,14)15 |
Clave InChI |
IDNCPUJUORQTOQ-UHFFFAOYSA-N |
SMILES canónico |
C1(C(C(OC1(C(F)(F)F)F)(C(F)(F)F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


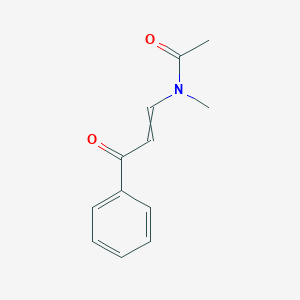
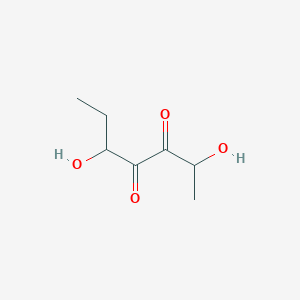
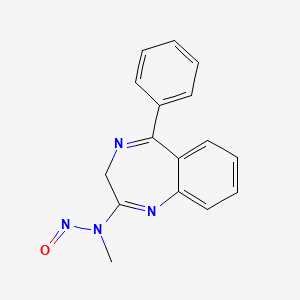

![2-Nitro-4-[2-(phenylsulfanyl)ethoxy]aniline](/img/structure/B14602449.png)
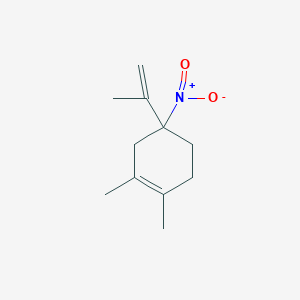

![4-[(Ethylamino)methyl]-5-[(hexylsulfanyl)methyl]-2-methylpyridin-3-OL](/img/structure/B14602470.png)
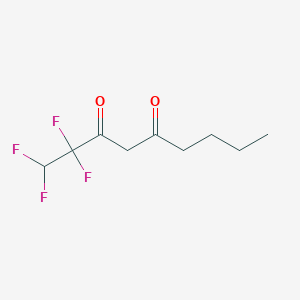
![8-(2H-Tetrazol-5-yl)-10H-[1]benzopyrano[3,2-c]pyridin-10-one](/img/structure/B14602490.png)
![1-[2-(2-Methylphenyl)hexyl]-1H-imidazole](/img/structure/B14602495.png)
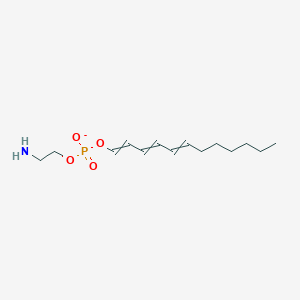
![4,6-Dinitro-7-[(propan-2-yl)oxy]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B14602497.png)
